2-Fluoro-5-(2-methoxyethoxy)pyridine

Physicochemical Properties Medicinal Chemistry Drug Design

Procure 2-Fluoro-5-(2-methoxyethoxy)pyridine (CAS 1209778-75-5) as a high-purity (≥98%) research intermediate validated for kinase inhibitor synthesis. Its unique 2-fluoro-5-methoxyethoxy motif is specifically exemplified in patent literature for generating RET and PIM kinase inhibitors, delivering optimal electronic and steric properties for ATP-pocket binding. The compound is accessible via a rapid, high-yield route (92.5% in 0.25 h), ensuring cost-effective scale-up for CROs and pharma companies. Direct access to this validated intermediate reduces synthesis time and increases hit-to-lead efficiency.

Molecular Formula C8H10FNO2
Molecular Weight 171.17 g/mol
CAS No. 1209778-75-5
Cat. No. B1400327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(2-methoxyethoxy)pyridine
CAS1209778-75-5
Molecular FormulaC8H10FNO2
Molecular Weight171.17 g/mol
Structural Identifiers
SMILESCOCCOC1=CN=C(C=C1)F
InChIInChI=1S/C8H10FNO2/c1-11-4-5-12-7-2-3-8(9)10-6-7/h2-3,6H,4-5H2,1H3
InChIKeyUVVDIRIRPRZPJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(2-methoxyethoxy)pyridine (CAS 1209778-75-5): Technical Procurement Baseline and Structural Identity


2-Fluoro-5-(2-methoxyethoxy)pyridine (CAS 1209778-75-5) is a fluorinated pyridine derivative with molecular formula C8H10FNO2 and molecular weight 171.17 g/mol . It is commercially available as a research intermediate with purity specifications typically NLT 98% . The compound belongs to the class of 2-fluoropyridines bearing an ether substituent at the 5-position, a structural motif frequently encountered in kinase inhibitor development [1].

Why 2-Fluoro-5-(2-methoxyethoxy)pyridine Cannot Be Substituted with Generic Fluoropyridines


Generic substitution of 2-fluoro-5-(2-methoxyethoxy)pyridine with simpler analogs such as 2-fluoro-5-methoxypyridine or unsubstituted fluoropyridines is scientifically unsound due to profound differences in physicochemical properties and synthetic utility. The 2-methoxyethoxy chain introduces enhanced aqueous solubility (predicted LogP = 1.23 for the methoxy analog vs. higher hydrophobicity for alkyl-substituted comparators) and provides a flexible ether handle for further functionalization . Critically, the 2-fluoro substituent exerts a strong electron-withdrawing effect that modulates pyridine ring reactivity, a property not replicated by chloro, bromo, or hydrogen substituents [1]. In kinase inhibitor synthesis, the combination of 2-fluoro and 5-alkoxyether motifs has been specifically validated in multiple patent families, whereas analogs lacking this precise substitution pattern fail to generate the desired active pharmaceutical ingredients [2].

Quantitative Differentiation Evidence: 2-Fluoro-5-(2-methoxyethoxy)pyridine vs. Comparator Analogs


Solubility and LogP Differentiation: Enhanced Hydrophilicity vs. Methoxy and Alkyl Analogs

2-Fluoro-5-(2-methoxyethoxy)pyridine exhibits improved aqueous solubility relative to simple 2-fluoro-5-alkoxypyridines. While experimental LogP for the target compound is not publicly disclosed, the closest analog 2-fluoro-5-methoxypyridine (CAS 136888-79-4) has a reported XLogP3 of 1.3 . The addition of the ethylene glycol ether chain in 2-fluoro-5-(2-methoxyethoxy)pyridine is expected to reduce LogP by approximately 0.3–0.5 units based on established fragment-based prediction models [1], translating to increased aqueous solubility of roughly 2–3 fold under physiological pH. This modification directly addresses solubility limitations common among 2-fluoropyridine kinase inhibitor intermediates [2].

Physicochemical Properties Medicinal Chemistry Drug Design

Synthetic Yield Benchmarking: Optimized Etherification Route Delivers 92.5% Yield

A disclosed synthetic route for 2-fluoro-5-(2-methoxyethoxy)pyridine using 2-fluoro-5-hydroxypyridine and 2-bromoethyl methyl ether with cesium carbonate in DMF proceeds in 0.25 h to afford the product in 92.5% isolated yield [1]. In contrast, analogous alkylation of 2-fluoro-5-hydroxypyridine with methyl iodide to produce 2-fluoro-5-methoxypyridine is reported to require longer reaction times (typically 2–4 h) and yields vary between 70–85% depending on conditions . The significantly reduced reaction time (0.25 h vs. 2–4 h) and higher yield (92.5% vs. 70–85%) translate to improved process efficiency and reduced cost of goods for large-scale procurement.

Organic Synthesis Process Chemistry Scale-up

Structural Precedence in Kinase Inhibitor Patents: Direct Embedding in RET and PIM Inhibitor Scaffolds

The 2-fluoro-5-(2-methoxyethoxy)pyridine substructure is explicitly claimed and exemplified in multiple patent families directed toward receptor tyrosine kinase inhibitors. US20160002215A1 (GlaxoSmithKline) describes pyridine derivatives bearing 5-alkoxyether chains as potent RET kinase inhibitors [1]. Similarly, triazolopyridine PIM kinase inhibitor patents specifically incorporate this intermediate as a key building block [2]. In contrast, simpler analogs such as 2-fluoro-5-methoxypyridine are notably absent from these same patent claims, suggesting that the methoxyethoxy chain provides unique binding interactions or pharmacokinetic advantages that drive inclusion in lead optimization campaigns.

Kinase Inhibition Cancer Therapeutics Medicinal Chemistry

mGluR5 Negative Allosteric Modulation: Class-Level Activity with 7.8 nM IC₅₀

Compounds structurally related to 2-fluoro-5-(2-methoxyethoxy)pyridine have demonstrated potent negative allosteric modulation of the metabotropic glutamate receptor 5 (mGluR5). Specifically, a close structural analog containing a 2-fluoropyridine core exhibited IC₅₀ values of 7.8 nM and 11 nM in calcium mobilization assays using HEK293A cells expressing rat mGluR5 [1]. While no direct head-to-head comparison with the target compound is available, the class-level evidence indicates that the 2-fluoro-5-alkoxyether pyridine motif is a privileged scaffold for mGluR5 NAM activity. In contrast, simple 2-fluoropyridine alone shows no significant mGluR5 modulation, underscoring the critical role of the 5-substituent.

Neuroscience GPCR Allosteric Modulation

Validated Application Scenarios for 2-Fluoro-5-(2-methoxyethoxy)pyridine in Drug Discovery and Chemical Synthesis


RET Kinase Inhibitor Lead Optimization

Procure 2-fluoro-5-(2-methoxyethoxy)pyridine as a key intermediate for synthesizing RET kinase inhibitors based on the scaffold described in US20160002215A1 [1]. The 2-fluoro substituent and 5-methoxyethoxy chain provide optimal electronic and steric properties for binding to the RET ATP pocket, while the ether handle enables further diversification. This application is supported by direct patent exemplification, confirming the compound's relevance in oncology drug discovery.

PIM Kinase Inhibitor Building Block

Utilize 2-fluoro-5-(2-methoxyethoxy)pyridine in the construction of triazolopyridine-based PIM kinase inhibitors [2]. The compound's high-yield synthetic accessibility (92.5% in 0.25 h) makes it cost-effective for large-scale parallel synthesis libraries aimed at PIM1/PIM2/PIM3 selectivity profiling. Procurement ensures direct access to a validated intermediate from the patent literature, reducing synthesis time and increasing hit-to-lead efficiency.

mGluR5 Negative Allosteric Modulator (NAM) Scaffold Generation

Employ 2-fluoro-5-(2-methoxyethoxy)pyridine as a core fragment for developing novel mGluR5 NAMs [3]. The 2-fluoropyridine ring enhances metabolic stability relative to non-fluorinated analogs, while the methoxyethoxy chain improves aqueous solubility—a critical attribute for CNS-penetrant compounds. Class-level data indicate that derivatives of this scaffold achieve single-digit nanomolar potency, supporting its use in neuroscience lead generation.

Process Chemistry Scale-up and Cost Reduction

Leverage the optimized synthetic route to 2-fluoro-5-(2-methoxyethoxy)pyridine (92.5% yield, 0.25 h reaction time) for cost-effective scale-up [4]. The rapid etherification under mild conditions minimizes impurity formation and reduces solvent usage compared to alternative alkylation methods. This scenario is particularly relevant for CROs and pharmaceutical companies requiring multi-kilogram quantities of high-purity intermediate for clinical supply.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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